cis-Entacapone

Vue d'ensemble

Description

cis-Entacapone is a chemical compound known for its role as a catechol-O-methyltransferase (COMT) inhibitor. It is primarily used in the treatment of Parkinson’s disease to enhance the effects of levodopa by inhibiting its breakdown. The compound is characterized by its (Z)-configuration, which refers to the specific geometric arrangement of its atoms around the double bond.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cis-Entacapone typically involves the Wittig reaction, which allows the preparation of alkenes by reacting an aldehyde or ketone with a phosphonium ylide. The reaction conditions are carefully controlled to ensure the formation of the (Z)-isomer. The process involves the use of non-stabilized ylides and aldehydes under salt-free conditions in a dipolar aprotic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure the selective formation of the (Z)-isomer.

Analyse Des Réactions Chimiques

Types of Reactions

cis-Entacapone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Clinical Applications

Cis-Entacapone is primarily used in conjunction with levodopa and carbidopa to treat patients experiencing motor fluctuations associated with Parkinson's disease. Its role in therapy includes:

- Prolonging Levodopa Action: By inhibiting COMT, this compound allows for more sustained dopaminergic stimulation, improving overall patient outcomes.

- Reducing 'Off' Time: Clinical studies have demonstrated that this compound significantly decreases the time patients spend in an 'off' state (when symptoms are not controlled), thereby increasing 'on' time (when symptoms are managed) .

Efficacy Studies

Numerous studies have assessed the efficacy of this compound in clinical settings:

- Meta-Analysis Findings: A systematic review indicated that patients receiving this compound experienced significant increases in 'on' time and reductions in 'off' time compared to placebo, along with improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores .

- Comparative Studies: In direct comparisons with tolcapone (another COMT inhibitor), entacapone was found to be effective but with a different safety profile, notably lacking the hepatotoxicity associated with tolcapone .

Case Studies

Several case studies highlight the practical applications of this compound in treating Parkinson's disease:

- Patient Transition Studies: Patients transitioning from tolcapone to this compound showed improvements in motor function without significant adverse effects, suggesting a favorable profile for long-term management .

Pharmacokinetics

This compound exhibits rapid absorption and high protein binding (approximately 98%). Its metabolism primarily occurs via glucuronidation in the liver, leading to its elimination through renal and biliary routes . The pharmacokinetic properties facilitate its use alongside other medications for optimal therapeutic outcomes.

Comparative Analysis with Other Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Entacapone | Isomeric relationship | Used in Parkinson's disease therapy |

| Tolcapone | Structural similarity | Associated with hepatotoxicity |

| Nitecapone | Similar pharmacological action | Less studied but potentially effective |

| Carbidopa | Used in conjunction | Aromatic amino acid decarboxylase inhibitor |

This compound stands out due to its efficacy as a COMT inhibitor while maintaining a better safety profile compared to tolcapone.

Mécanisme D'action

cis-Entacapone exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is responsible for the breakdown of catecholamines, including dopamine. By inhibiting COMT, this compound increases the levels of dopamine in the brain, which is beneficial for patients with Parkinson’s disease. The molecular targets include the active site of COMT, where this compound binds and prevents the enzyme from catalyzing the methylation of catecholamines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.

Opicapone: A newer COMT inhibitor with a longer duration of action.

Nitecapone: A COMT inhibitor studied for its potential therapeutic effects.

Uniqueness of cis-Entacapone

This compound is unique due to its specific (Z)-configuration, which influences its binding affinity and selectivity for COMT. This configuration is crucial for its therapeutic efficacy and distinguishes it from other COMT inhibitors that may have different geometric isomers or structural features .

Activité Biologique

Introduction

Cis-entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), is primarily used in conjunction with levodopa for the treatment of Parkinson's disease. Its biological activity revolves around enhancing the efficacy of levodopa by prolonging its half-life and reducing the formation of its metabolite, 3-O-methyldopa (3-OMD). This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound inhibits the COMT enzyme, which is responsible for the metabolism of catecholamines, including levodopa. By blocking this enzyme, this compound increases the availability of levodopa in the bloodstream and enhances its central nervous system (CNS) penetration.

Key Mechanisms:

- Inhibition of COMT : The IC50 values for this compound range from 0.01 µM to 0.16 µM in various tissues, indicating potent inhibition .

- Pharmacokinetics : Following administration, this compound significantly increases serum levels of levodopa while decreasing levels of 3-OMD by 55-60% .

Pharmacodynamics

The pharmacodynamic effects of this compound have been extensively studied. Key findings include:

- Dose-Dependent Inhibition : Maximum COMT inhibition occurs within 60 minutes after administration, with effects lasting up to 8 hours .

- Clinical Efficacy : Clinical trials have demonstrated that this compound enhances "on" time in fluctuating Parkinson's disease patients while reducing "off" time .

Table 1: Clinical Efficacy Data from Studies

Side Effects and Tolerability

While this compound is generally well-tolerated, it has been associated with several adverse effects:

- Gastrointestinal Issues : Patients report discomfort which may be linked to changes in gut microbiota composition .

- Other Side Effects : Drowsiness and auditory hallucinations have been noted, possibly due to metabolic shifts induced by the drug .

Table 2: Reported Adverse Effects

| Side Effect | Incidence (%) |

|---|---|

| Nausea | 20 |

| Urine Discoloration | 15 |

| Gastrointestinal Disorders | 25 |

| Dyskinesia | 10 |

Case Studies

Several case studies highlight the effectiveness and tolerability of this compound in clinical practice:

- Case Study A : A patient with advanced Parkinson's disease experienced a significant reduction in "off" time after starting treatment with this compound alongside their existing levodopa regimen.

- Case Study B : A pilot study indicated that gut microbiota manipulation could mitigate some gastrointestinal side effects associated with this compound use .

Propriétés

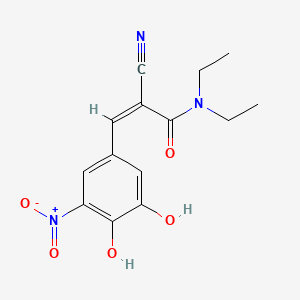

IUPAC Name |

(Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRURYQJSLYLRLN-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317261 | |

| Record name | (Z)-Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145195-63-7 | |

| Record name | (Z)-Entacapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145195-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entacapone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145195637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Entacapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENTACAPONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X96VV9HUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.